molecular formula C28H32FN5 B11320109 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11320109
M. Wt: 457.6 g/mol
InChI Key: IAPHCJNWIGXNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a benzylpiperazine moiety, a tert-butyl group, a fluorophenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where the benzylpiperazine is introduced to the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and weak inorganic bases like potassium phosphate or cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with dopamine and serotonin receptors, modulating their activity and influencing neurological pathways . The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability, while the fluorophenyl group improves its binding affinity to target receptors. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C28H32FN5

Molecular Weight

457.6 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H32FN5/c1-20-26(22-10-12-23(29)13-11-22)27-30-24(28(2,3)4)18-25(34(27)31-20)33-16-14-32(15-17-33)19-21-8-6-5-7-9-21/h5-13,18H,14-17,19H2,1-4H3

InChI Key

IAPHCJNWIGXNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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